1-bromo-4-(2-phenylphenyl)benzene 1-bromo-4-(2-phenylphenyl)benzene
Brand Name: Vulcanchem
CAS No.: 24253-37-0
VCID: VC21283465
InChI: InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br
Molecular Formula: C18H13Br
Molecular Weight: 309.2 g/mol

1-bromo-4-(2-phenylphenyl)benzene

CAS No.: 24253-37-0

Cat. No.: VC21283465

Molecular Formula: C18H13Br

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

1-bromo-4-(2-phenylphenyl)benzene - 24253-37-0

Specification

CAS No. 24253-37-0
Molecular Formula C18H13Br
Molecular Weight 309.2 g/mol
IUPAC Name 1-bromo-4-(2-phenylphenyl)benzene
Standard InChI InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
Standard InChI Key ALEDFYPQEIOLQU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br

Introduction

1-Bromo-4-(2-phenylphenyl)benzene is a halogenated hydrocarbon, specifically an aryl bromide, with a molecular formula that reflects its complex structure. This compound features two phenyl groups connected by a single bond, with one of the phenyl rings substituted by a bromine atom. It is categorized under the broader class of biphenyl derivatives, which are known for their diverse applications in organic synthesis and materials science.

Synthesis Methods

The synthesis of 1-bromo-4-(2-phenylphenyl)benzene typically involves the bromination of biphenyl or related compounds. Various methods can be employed, including:

  • Electrophilic Bromination: This involves the reaction of biphenyl with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

  • Cross-Coupling Reactions: These methods allow for the formation of the biphenyl backbone followed by selective bromination.

Each method offers advantages depending on the specific conditions and desired yield.

Chemical Reactions

As an aryl bromide, 1-bromo-4-(2-phenylphenyl)benzene participates in various chemical reactions typical for this class of compounds. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

  • Cross-Coupling Reactions: The compound can undergo reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

These reactions are essential for its applications in organic synthesis.

Applications

1-Bromo-4-(2-phenylphenyl)benzene finds applications primarily in organic synthesis and materials science. Its unique structure makes it a valuable intermediate for the preparation of more complex aromatic compounds and polymers. Additionally, its reactivity profile allows it to be used in the synthesis of compounds with potential biological activities.

Research Findings

Research on 1-bromo-4-(2-phenylphenyl)benzene is focused on understanding its reactivity and potential applications. Studies often involve analyzing its interactions with nucleophiles and its role in synthetic pathways. The compound's stability and solubility properties make it suitable for various chemical transformations.

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